
7-Ethyl-8-chloro-10-(1'-D-ribityl)isoalloxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine is a synthetic flavin derivative. Flavins are a group of organic compounds based on pteridine, which are known for their role in biological redox reactions. This compound is structurally related to riboflavin (vitamin B2) and is often used in biochemical research to study flavoproteins and their mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine typically involves the condensation of appropriate ribityl derivatives with isoalloxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products using techniques such as crystallization, chromatography, and recrystallization. The exact methods can vary depending on the scale and desired purity of the final product.
化学反应分析
Types of Reactions: 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different flavin derivatives.
Reduction: It can be reduced to form dihydroflavin derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different flavin derivatives, while substitution reactions can produce a variety of substituted isoalloxazines.
科学研究应用
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the redox properties of flavins and their role in catalysis.
Biology: The compound is employed in the study of flavoproteins, which are enzymes that contain a flavin moiety and are involved in various biological processes.
Medicine: Research on this compound contributes to understanding the mechanisms of flavin-dependent enzymes, which can lead to the development of new drugs and therapies.
Industry: It is used in the development of biosensors and other analytical tools due to its redox properties.
作用机制
The mechanism of action of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine involves its role as a cofactor in flavoproteins. It participates in redox reactions by cycling between oxidized and reduced states. The compound interacts with various molecular targets, including enzymes and other proteins, to facilitate electron transfer and catalysis.
相似化合物的比较
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Comparison: Compared to its analogs, 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has unique properties due to the specific arrangement of its functional groups. These differences can affect its redox potential, binding affinity to proteins, and overall reactivity. The presence of the ethyl and chloro groups can influence the compound’s stability and its interactions with biological targets.
属性
CAS 编号 |
42782-53-6 |
|---|---|
分子式 |
C17H19ClN4O6 |
分子量 |
410.8 g/mol |
IUPAC 名称 |
8-chloro-7-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-9-10(4-8(7)18)22(5-11(24)14(26)12(25)6-23)15-13(19-9)16(27)21-17(28)20-15/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
InChI 键 |
YJDBQBUHLDNPPK-SCRDCRAPSA-N |
手性 SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



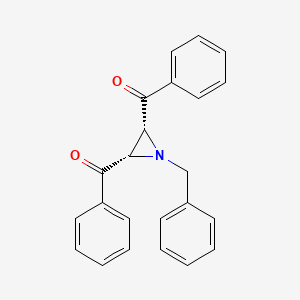
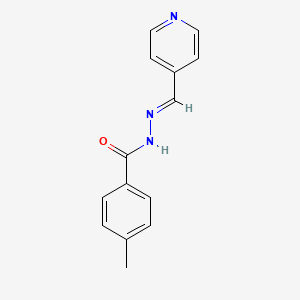

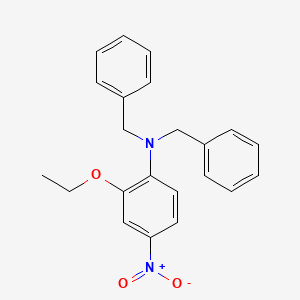
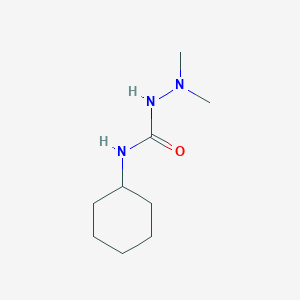
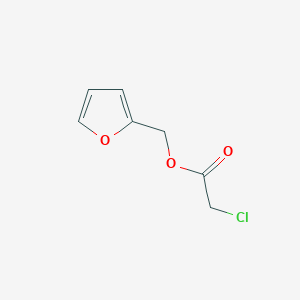

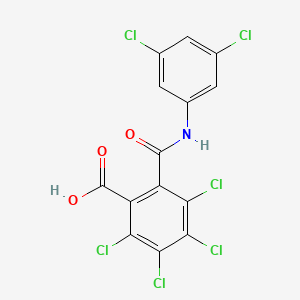



![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)

